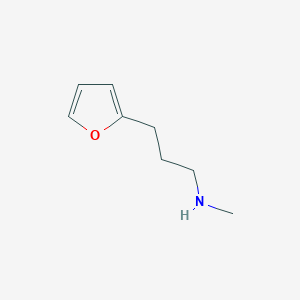

(3-Furan-2-yl-propyl)-methyl-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(3-Furan-2-yl-propyl)-methyl-amine” is a chemical compound with the CAS Number: 17369-80-1. It has a molecular formula of C8H13NO and a molecular weight of 139.2 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H13NO. The InChI code for this compound is 1S/C8H13NO/c1-9-6-2-4-8-5-3-7-10-8/h3,5,7,9H,2,4,6H2,1H3 .Physical And Chemical Properties Analysis

The boiling point of “this compound” is 83-84/18 Torr . Other physical and chemical properties are not specified in the available resources.科学的研究の応用

Synthesis and Chemical Reactions

- A novel route to 1,2,4-trisubstituted pyrroles was developed using 2-(acylmethylene)propanediol diacetates and primary amines, including (3-Furan-2-yl-propyl)-methyl-amine, under palladium catalysis (Friedrich, Wächtler, & Meijere, 2002).

- The compound played a role in the synthesis of furan-derived amines, with notable application in catalytic conversion processes for the production of amine intermediates from biomass, showcasing efficiency and recyclability of the catalyst used (Jiang et al., 2020).

Biological and Pharmacological Activity

- The amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylate exhibited potent biological activity against cancer cell lines and photogenic bacteria, indicating its potential in medical applications (Phutdhawong et al., 2019).

- A series of compounds including 3-(5-3-methyl-5-[(3-methyl-7-5-[2-(aryl)-4-oxo-1,3-thiazolan-3-yl]-1,3,4-thiadiazol-2-ylbenzo[b]furan-5-yl)methyl]benzo[b]furan-7-yl-1,3,4-thiadiazol-2-yl)-2-(aryl)-1,3-thiazolan-4-one, derived from this compound, demonstrated significant nematicidal and antimicrobial activities, making them candidates for agricultural and medical applications (Reddy et al., 2010).

Synthesis of Novel Compounds and Materials

- The compound was involved in the synthesis of highly cytotoxic 1-{3-[1-(5-organylsilylfuran-2-yl)silinan-1-yl]propyl}amines, indicating its significance in the development of new materials with potential applications in various industries (Ignatovich et al., 2014).

Safety and Hazards

作用機序

Mode of Action

The mode of action of (3-Furan-2-yl-propyl)-methyl-amine involves the formation of DNA inter-strand cross-links (ICLs), which are one of the most cytotoxic lesions . The compound incorporates a furan moiety that, upon in situ oxidation, generates a highly reactive oxo-enal. This reactive species instantly reacts with a complementary base in a non-modified DNA strand, yielding a specific stable cross-linked duplex .

Biochemical Pathways

The compound affects the DNA replication and transcription processes by blocking them through the formation of ICLs . The formation of these cross-links can cause resistance to certain anticancer drugs, as the repair of ICLs can lead to the survival of tumor cells .

Result of Action

The result of the compound’s action at the molecular and cellular level is the formation of stable DNA cross-links . These cross-links block critical cellular processes like transcription and replication, which can lead to cell death . The repair of these cross-links can lead to resistance against certain anticancer drugs .

特性

IUPAC Name |

3-(furan-2-yl)-N-methylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-9-6-2-4-8-5-3-7-10-8/h3,5,7,9H,2,4,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIUEIPANNQGFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378191 |

Source

|

| Record name | (3-Furan-2-yl-propyl)-methyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17369-80-1 |

Source

|

| Record name | (3-Furan-2-yl-propyl)-methyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B187877.png)

![(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone](/img/structure/B187878.png)

![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B187882.png)

![2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B187886.png)

![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B187887.png)

![2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B187891.png)

![2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B187893.png)

![5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile](/img/structure/B187897.png)

![Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B187899.png)